

# Application Notes and Protocol: Influenza NP (311-325) IFN-y ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Influenza NP (311-325) |           |
| Cat. No.:            | B12373292              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Application Notes**

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This protocol is specifically tailored for the detection of T cells, primarily CD4+ T helper cells, that respond to the conserved Influenza A Nucleoprotein (NP) epitope NP (311-325) by secreting Interferongamma (IFN-y).[3][4]

The NP (311-325) peptide is a well-characterized, immunodominant MHC class II-restricted epitope.[3][4] Monitoring the T cell response to this conserved internal protein is of significant interest in the development of universal influenza vaccines, which aim to provide broad protection against various influenza strains.[5][6]

Critical Parameters & Troubleshooting:

Cell Viability and Handling: The quality of the Peripheral Blood Mononuclear Cells (PBMCs) is paramount. PBMCs should be isolated from whole blood within 8 hours of collection to prevent granulocyte contamination.[7][8] If using cryopreserved cells, it is recommended to let them rest for at least one hour (or overnight) after thawing to allow for the removal of debris and apoptotic cells, which can improve viability and reduce background.[8]



- Plate Pre-wetting: The 35% ethanol pre-wetting step is critical for proper antibody coating of the PVDF membrane. Inadequate pre-wetting can lead to an absence of signal or poorly defined spots.[9] Ensure the entire membrane turns translucent and do not allow it to dry out after this step.[2]
- High Background: This is a common issue that can obscure results. Potential causes include:
  - Contamination: Contaminants in cell culture can lead to non-specific staining.
  - Pre-activated Cells: Washing cells just before adding them to the ELISPOT plate can help remove pre-secreted cytokines that darken the membrane.[10]
  - Over-development: Reduce the incubation time with the substrate or detection antibody.
     [11]
  - Inadequate Washing: Insufficient washing can leave behind unbound reagents. Increase the number of wash steps, especially if using a plate washer.[9][11]
- No or Few Spots: This may indicate a low frequency of responding cells, but can also result from:
  - Incorrect Antibody Pair: Ensure the capture and detection antibodies recognize different epitopes.[9]
  - Inactive Reagents: Confirm the biological activity of the peptide and positive controls.[11]
  - Sub-optimal Cell Number: The number of cells per well may need to be optimized.[11]
- DMSO Concentration: If the NP (311-325) peptide is dissolved in DMSO, ensure the final concentration in the well is low (e.g., <0.4%), as high concentrations of DMSO can damage the plate membrane and contribute to high background.[10]

#### **Quantitative Data Summary**

The following tables provide a summary of key quantitative parameters and representative data for the **Influenza NP (311-325)** IFN-y ELISPOT assay.



Table 1: Key Experimental Parameters

| Parameter                  | Recommended Value                              | Notes                                                                                         |
|----------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Cell Type                  | Human PBMCs (fresh or cryopreserved)           | Spleen or lymph node cells can be used for murine studies.[12]                                |
| Plate Type                 | 96-well PVDF membrane plates                   | Specifically designed for ELISPOT assays.                                                     |
| Cell Density per Well      | 200,000 - 300,000 cells (in 100<br>μL)         | A linear range is often observed between 120,000 and 360,000 cells/well.[5][13]               |
| NP (311-325) Peptide Conc. | 2 - 10 μg/mL (final concentration)             | Prepare a 2x stock to add 100 μL to the cells.[1]                                             |
| Cell Incubation Time       | 18 - 24 hours                                  | Incubation at 37°C, 5% CO <sub>2</sub> .  Do not disturb the plates during incubation.[9][14] |
| Negative Control           | Cells + Culture Medium (+ vehicle, e.g., DMSO) | Essential for background subtraction.                                                         |
| Positive Control           | Phytohaemagglutinin (PHA) or CEF peptide pool  | Confirms cell viability and reagent functionality.[2]                                         |

Table 2: Representative IFN-y ELISPOT Data (Human PBMCs)

| Condition                  | Median Response (SFU /<br>10 <sup>6</sup> PBMCs) | Fold Increase (Post-<br>Vaccination) |
|----------------------------|--------------------------------------------------|--------------------------------------|
| Baseline (Pre-vaccination) | 5 - 320                                          | N/A                                  |
| Post-Vaccination (Day 42)  | 125                                              | ~25x                                 |
| Post-Vaccination (Day 180) | 75                                               | ~15x                                 |







Note: Data is compiled and representative of typical responses observed in clinical studies.[15] Actual Spot Forming Unit (SFU) counts can vary significantly based on donor immune status, vaccine formulation, and specific assay conditions. A positive response is often defined as having a spot count significantly higher than the negative control and exceeding a pre-defined threshold (e.g., >40 SFU/million cells).[15][16] A harmonized assay has established a Lower Limit of Quantification (LLOQ) at 34.4 SFU per million cells.[6][13]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the IFN-y ELISPOT assay, from plate preparation to spot analysis.



#### **Detailed Experimental Protocol**

This protocol outlines the procedure for measuring IFN-y secretion from human PBMCs in response to the **Influenza NP (311-325)** peptide.

### **Materials and Reagents**

- Cells: Freshly isolated or cryopreserved human PBMCs.
- Peptide: Influenza NP (311-325) peptide, lyophilized. Reconstitute in sterile DMSO to a stock concentration of 1-2 mg/mL and store at -20°C or -80°C.
- ELISPOT Plate: 96-well PVDF membrane plate.
- Antibodies:
  - Capture Antibody: Purified anti-human IFN-y mAb.
  - Detection Antibody: Biotinylated anti-human IFN-y mAb.
- Reagents:
  - Streptavidin-Alkaline Phosphatase (ALP).
  - Substrate: BCIP/NBT-plus.
  - Positive Control: Phytohaemagglutinin (PHA).
  - Sterile PBS (Phosphate Buffered Saline).
  - Ethanol (for 35% solution in sterile water).
  - Wash Buffer: PBS + 0.05% Tween-20.
  - Blocking Solution / Cell Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1%
     Penicillin/Streptomycin.

#### **Day 1: Plate Coating**



- Pre-wet Plate: Add 15 μL of 35% ethanol to each well. Incubate for 1 minute at room temperature, ensuring the entire membrane becomes translucent.[2]
- Wash: Immediately wash the wells 3 times with 200  $\mu$ L/well of sterile PBS to remove the ethanol. Do not allow the membrane to dry.[2]
- Coat: Dilute the anti-human IFN-y capture antibody to its optimal concentration (e.g., 10 μg/mL) in sterile PBS. Add 100 μL to each well.
- Incubate: Seal the plate and incubate overnight at 4°C.

#### **Day 2: Cell Preparation and Stimulation**

- Prepare Plate: Decant the antibody solution from the plate. Wash each well once with 200  $\mu$ L of sterile PBS.
- Block: Add 200 μL/well of Blocking Solution (cell medium). Incubate for at least 2 hours at 37°C.[2]
- Prepare Cells:
  - If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.[17] Transfer to a tube containing warm medium and centrifuge to wash. Resuspend in fresh medium.
  - Perform a cell count and viability assessment (e.g., using Trypan Blue or a fluorescent dye). Viability should be >90%.
  - $\circ$  Resuspend cells in cell medium to a final concentration of 4 x 10<sup>6</sup> cells/mL (for plating 200,000 cells in 50  $\mu$ L).[14]
- Prepare Stimulants: Prepare 2x working solutions of the NP (311-325) peptide, PHA (positive control), and medium alone (negative control) in cell medium.
- Plate Setup:
  - Decant the blocking solution from the ELISPOT plate.



- Add 100 μL of the appropriate 2x stimulant to each well (e.g., NP peptide for test wells, PHA for positive control wells, medium for negative control wells).
- $\circ$  Gently mix the cell suspension and add 50  $\mu$ L of cells to each well, for a final volume of 150  $\mu$ L. This corresponds to 200,000 cells per well.[14]
- Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator. Avoid moving or disturbing the plate.[9][14]

#### **Day 3: Spot Development**

- Discard Cells: Decant the cell suspension from the wells.
- Wash Plate: Wash the plate 5 times with 200 µL/well of Wash Buffer (PBS/Tween-20). Tap
  the plate on absorbent paper to remove excess liquid.[14]
- Add Detection Antibody: Dilute the biotinylated anti-human IFN-γ detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well.
- Incubate: Seal the plate and incubate for 2 hours at room temperature.[14]
- Wash: Repeat the wash step as in step 2.
- Add Enzyme Conjugate: Dilute Streptavidin-ALP in PBS/0.5% BSA. Add 100 μL to each well.
- Incubate: Incubate for 1 hour at room temperature.[2]
- Final Wash: Wash the plate 3 times with Wash Buffer, followed by 3 final washes with PBS only to remove all residual Tween-20, which can inhibit the substrate.[2]
- Add Substrate: Prepare the BCIP/NBT substrate solution. Add 100 μL to each well. Monitor spot development in the dark, which typically takes 5-15 minutes.
- Stop Reaction: Stop the development by washing the plate thoroughly with deionized water.
- Dry and Read: Allow the plate to dry completely, protected from light. Count the spots in each well using an automated ELISPOT reader.



#### **Data Analysis**

- Quantify Spots: The raw data will be the number of spots per well.
- Calculate SFU: Average the replicate wells for each condition. Subtract the average spot count of the negative control wells from the test wells.
- Normalize Data: Express the results as Spot Forming Units (SFU) per million input cells.[13]
  - Formula: SFU per 10<sup>6</sup> cells = [(Avg. spots in test well) (Avg. spots in negative control well)] x (1,000,000 / Number of cells per well)

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium. — Immunology [immunology.ox.ac.uk]
- 7. mabtech.com [mabtech.com]
- 8. Cell collection and handling for ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mabtech.com [mabtech.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]







- 12. Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmonization and qualification of an IFN-y Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Harmonization and qualification of an IFN-y Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 15. FLU-v, a Broad-Spectrum Influenza Vaccine, Induces Cross-Reactive Cellular Immune Responses in Humans Measured by Dual IFN-y and Granzyme B ELISpot Assay [mdpi.com]
- 16. Defining ELISpot cut-offs from unreplicated test and control wells PMC [pmc.ncbi.nlm.nih.gov]
- 17. immunospot.com [immunospot.com]
- To cite this document: BenchChem. [Application Notes and Protocol: Influenza NP (311-325)
  IFN-γ ELISPOT Assay]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12373292#protocol-for-influenza-np-311-325-elispot-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com